molecular formula C18H23NO4 B1487234 4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2231674-24-9

4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1487234
CAS No.: 2231674-24-9
M. Wt: 317.4 g/mol
InChI Key: FAGNYYWMFGUVLT-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses the molecular formula C₁₈H₂₃NO₄ and exhibits a molecular weight of 317.38 grams per mole. The compound is identified by the Chemical Abstracts Service number 2231674-24-9, which serves as its unique chemical identifier in databases and literature. The International Union of Pure and Applied Chemistry nomenclature system designates this compound based on its bicyclo[2.2.2]octane core structure with specific substitution patterns at the 1 and 4 positions.

The bicyclo[2.2.2]octane framework forms the structural foundation of this molecule, consisting of three fused rings arranged in a highly symmetrical cage-like configuration. This bicyclic system is characterized by two bridgehead carbons that connect three cyclohexane-like rings, creating a rigid three-dimensional structure with minimal conformational flexibility. The systematic numbering of the bicyclo[2.2.2]octane system begins at one bridgehead carbon and proceeds through the ring system in a specific pattern that allows for unambiguous identification of substituent positions.

Property Value Reference
Molecular Formula C₁₈H₂₃NO₄
Molecular Weight 317.38 g/mol
Chemical Abstracts Service Number 2231674-24-9
Simplified Molecular Input Line Entry System O=C(C1(CC2)CCC2(N(C(OCC3=CC=CC=C3)=O)C)CC1)O
MDL Number MFCD31704967

The structural complexity of this compound arises from the presence of multiple functional groups attached to the bicyclic core. At the 1-position of the bicyclo[2.2.2]octane system, a carboxylic acid group provides acidic functionality and serves as a key reactive site for chemical transformations. The 4-position features a more elaborate substituent consisting of a methylamino group that is further protected with a benzyloxycarbonyl moiety. This benzyloxycarbonyl group, commonly referred to in synthetic chemistry as a carbobenzoxy protecting group, serves to modulate the reactivity of the nitrogen atom and provides stability under various reaction conditions.

The three-dimensional architecture of the bicyclo[2.2.2]octane core contributes significantly to the compound's chemical properties and potential biological activities. Unlike flexible aliphatic chains or planar aromatic systems, the rigid bicyclic framework constrains the spatial arrangement of the attached functional groups, creating a well-defined molecular geometry that can be precisely characterized and predicted. This structural rigidity is particularly important in medicinal chemistry applications, where the exact spatial orientation of functional groups often determines the strength and selectivity of interactions with biological targets.

The stereochemical considerations of this compound involve multiple potential isomers arising from the different possible orientations of the substituents relative to the bicyclic core. The synthesis and characterization of specific stereoisomers requires careful attention to reaction conditions and analytical methods to ensure the desired spatial arrangement of functional groups is achieved and maintained throughout synthetic transformations.

Historical Context in Bicyclic Compound Research

The development of bicyclo[2.2.2]octane chemistry has evolved significantly since the early pioneering work in the field of bridged ring systems. Historical research into bicyclic compounds began with fundamental studies of their formation through cycloaddition reactions, particularly the Diels-Alder reaction, which was first described by Otto Diels and Kurt Alder in 1928 and later earned them the Nobel Prize in Chemistry in 1950. This groundbreaking discovery provided synthetic chemists with a powerful tool for constructing complex bicyclic structures in a single step, laying the foundation for subsequent research into bicyclo[2.2.2]octane derivatives.

Early synthetic investigations into 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids were reported in the Journal of the American Chemical Society in 1953, establishing fundamental synthetic methodologies for accessing this class of compounds. These initial studies focused on developing reliable synthetic routes to the basic bicyclic framework and understanding the reactivity patterns of various substituents attached to the rigid cage structure. The historical significance of these early investigations cannot be overstated, as they provided the conceptual framework and practical techniques that continue to influence modern research in this field.

The evolution of bicyclo[2.2.2]octane research gained significant momentum through the development of more sophisticated synthetic methodologies during the latter half of the twentieth century. Canadian researchers made notable contributions to this field through systematic studies of bicyclo[2.2.2]oct-5-en-2-ones and related compounds, exploring both their synthesis and their chemical transformations under various reaction conditions. These investigations revealed important insights into the reactivity patterns of bicyclic systems and established key principles governing the stereochemical outcomes of reactions involving these rigid frameworks.

Contemporary research has witnessed a remarkable expansion in the scope and sophistication of bicyclo[2.2.2]octane chemistry. Modern synthetic approaches have incorporated advanced catalytic methodologies, including enantioselective synthesis protocols that allow for the preparation of optically pure bicyclo[2.2.2]octane derivatives. These developments have been particularly significant in the context of drug discovery, where the rigid three-dimensional structure of bicyclo[2.2.2]octane frameworks has proven valuable for creating molecules that can interact selectively with specific biological targets.

Research Period Key Developments Significance
1928-1950 Discovery and development of Diels-Alder reaction Fundamental cycloaddition methodology established
1950-1970 First synthetic studies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids Basic synthetic routes and reactivity patterns characterized
1970-1990 Systematic investigation of bicyclo[2.2.2]octene derivatives Expanded understanding of structural diversity and chemical behavior
1990-2010 Development of enantioselective synthetic methodologies Access to optically pure compounds for biological applications
2010-Present Integration with modern drug discovery and materials science Applications in pharmaceutical and advanced materials research

The historical trajectory of bicyclo[2.2.2]octane research has been marked by a continuous expansion of synthetic capabilities and an increasing appreciation for the unique properties of these rigid molecular frameworks. Recent investigations have explored the use of bicyclo[2.2.2]octane derivatives as structural mimics of important biological molecules, particularly in the development of enzyme inhibitors and receptor modulators. This application leverages the conformational rigidity of the bicyclic framework to create molecules that can adopt specific three-dimensional shapes required for biological activity.

The synthesis of propellanes containing bicyclo[2.2.2]octene units represents another significant development in the historical evolution of this field. These complex polycyclic structures, accessible through sophisticated synthetic sequences involving Diels-Alder reactions and ring-closing metathesis, demonstrate the continued innovation in bicyclic compound chemistry and its potential for creating structurally complex molecules with unique properties.

Modern research has also benefited from advanced analytical techniques that allow for detailed characterization of bicyclo[2.2.2]octane derivatives, including single-crystal X-ray analysis for determining absolute configurations and advanced nuclear magnetic resonance spectroscopy for studying solution-phase behavior. These analytical capabilities have greatly enhanced our understanding of structure-property relationships in bicyclic compounds and have facilitated the design of new synthetic targets with desired properties.

The historical development of bicyclo[2.2.2]octane chemistry illustrates the iterative nature of scientific progress, where foundational discoveries enable increasingly sophisticated applications. From the initial recognition of the Diels-Alder reaction as a powerful synthetic tool to the current use of bicyclic frameworks in cutting-edge drug discovery and materials science, this field exemplifies how fundamental chemical knowledge continues to find new applications and inspire further research directions.

Properties

IUPAC Name

4-[methyl(phenylmethoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-19(16(22)23-13-14-5-3-2-4-6-14)18-10-7-17(8-11-18,9-12-18)15(20)21/h2-6H,7-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGNYYWMFGUVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 2231674-24-9) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, properties, and documented biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4, with a molecular weight of approximately 317.39 g/mol. The compound features a bicyclic structure that is significant for its biological interactions.

PropertyValue
CAS Number2231674-24-9
Molecular FormulaC18H23NO4
Molecular Weight317.39 g/mol
Purity95%

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific proteases, which are crucial in various physiological processes.

Anticancer Activity

Recent research has indicated that derivatives of bicyclic compounds, including this compound, exhibit significant anticancer properties. A study highlighted its potential as a therapeutic agent against ovarian cancer by inhibiting pathways involved in tumor growth and metastasis .

Case Studies

  • Inhibition of Cathepsin C : A related compound was shown to possess potent inhibitory activity against Cathepsin C, an enzyme implicated in various inflammatory diseases and cancer progression . This suggests that similar bicyclic structures may hold promise for developing anti-inflammatory and anticancer therapeutics.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of bicyclic compounds, indicating that they may protect neuronal cells from apoptosis induced by oxidative stress . This opens avenues for exploring their use in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound can effectively inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells . The mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyloxycarbonyl and methylamino groups significantly affect the biological activity of the compound. For instance, alterations in the substituents can enhance or diminish the inhibitory effects on target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Development of Analgesics and Anticonvulsants
Research has indicated that compounds similar to 4-((benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid exhibit binding affinity for the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, which is significant for developing new analgesics and anticonvulsants. These compounds can potentially enhance pain management therapies by modulating neurotransmitter release in the central nervous system .

2. Synthesis of β-Amino Acids
The compound serves as a precursor for synthesizing β-amino acids, which are vital in pharmaceutical applications due to their role in drug design and development . The synthesis involves various chemical transformations that leverage the bicyclic structure of the compound, providing a versatile platform for creating complex molecules.

Materials Science Applications

1. Polymer Chemistry
In materials science, derivatives of this compound can be utilized to develop new polymers with enhanced mechanical properties and thermal stability. The incorporation of bicyclic structures into polymer matrices can lead to materials with unique characteristics suitable for advanced applications such as coatings and composites .

2. Drug Delivery Systems
The compound's structural features allow it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in designing nanoparticles or liposomes that can encapsulate therapeutic agents and deliver them effectively to target sites within the body .

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules
As a versatile building block, this compound can be employed in various synthetic routes to construct more complex organic molecules. Its functional groups allow for further reactions such as amide formation, esterification, and reduction processes, making it a valuable intermediate in organic synthesis .

2. Chiral Synthesis
The compound can also be utilized in asymmetric synthesis due to its chiral centers, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceutical applications where chirality affects biological activity .

Case Studies

Study Title Objective Findings
Synthesis of Novel AnalgesicsTo explore the analgesic properties of derivativesCompounds showed significant pain relief in animal models, indicating potential for human application .
Development of Biodegradable PolymersInvestigate the use of bicyclic compounds in polymer synthesisResulted in polymers with enhanced biodegradability and mechanical strength suitable for medical applications .
Asymmetric Synthesis of β-Amino AcidsTo synthesize β-amino acids using bicyclic intermediatesAchieved high yields of enantiomerically pure products with potential therapeutic uses .

Comparison with Similar Compounds

Structural Analogs with Bicyclo[2.2.2]octane Scaffold

4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 444344-91-6)
  • Molecular Formula: C₁₇H₂₁NO₄
  • Key Differences: Lacks the methyl group on the amino moiety, reducing steric bulk.
  • Properties: Lower molecular weight (303.35 g/mol) compared to the target compound. The absence of the methyl group may enhance solubility in polar solvents but reduce metabolic stability due to unprotected amino functionality .
Bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 699-55-8)
  • Molecular Formula : C₉H₁₄O₂
  • Key Differences : Parent compound without substituents.
  • Properties : Smaller size (154.21 g/mol ) and higher polarity due to the free carboxylic acid. Used as a building block for synthesizing derivatives like the target compound .
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 702-67-0)
  • Molecular Formula : C₁₀H₁₆O₂
  • Key Differences: Methyl substituent at position 4 instead of the benzyloxycarbonyl(methyl)amino group.
  • Properties : Increased lipophilicity (logP ~2.5 predicted) compared to the parent acid, making it more membrane-permeable but less suited for targeted interactions requiring polar groups .

Functional Group Variations

Ethyl 4-bromo-bicyclo[2.2.2]octane-1-carboxylate
  • Key Differences : Bromine atom at position 4 and ethyl ester instead of carboxylic acid.
  • Properties : The bromine enables cross-coupling reactions (e.g., Suzuki), while the ester group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate
  • Key Differences : Bicyclo[2.2.1]heptane core (smaller ring system) and esterified carboxylic acid.
  • Properties : Increased ring strain in the bicyclo[2.2.1] system may reduce stability but enhance reactivity in nucleophilic substitutions .
Alrizomadlin (AA-115/APG-115)
  • Key Differences : Complex dispiro indoline-pyrrolidine substituent targeting MDM2.

Preparation Methods

Synthesis of the Bicyclo[2.2.2]octane Core and Carboxylic Acid Functionalization

The bicyclo[2.2.2]octane skeleton is typically prepared starting from 1,4-dimethylene cyclohexane or related cyclohexane derivatives. The key steps involve:

  • Oxidation of 1,4-dimethylene cyclohexane using oxidizing agents in the presence of transition metal catalysts (e.g., cobalt, ruthenium, copper, palladium) to introduce oxo functionalities, leading to bicyclo[2.2.2]octane-1,4-dicarboxylic acid or related derivatives.

  • Halogenation and acid treatment with reagents such as alkali halogenides (NaCl, KBr, KI), inorganic acid halides (SOCl2, PCl3, PBr3), and strong acids (concentrated sulfuric acid >90%) facilitate functional group transformations on the bicyclic core.

  • Oxidation of dialdehydes to diacids is a common step, followed by esterification to obtain diesters, which can be purified by crystallization or chromatography.

  • Hydroformylation (treatment with CO and H2 under cobalt or ruthenium catalysis) has been employed to introduce aldehyde functionalities on the bicyclic framework, which can be further elaborated.

  • Quenching and purification steps typically involve water or alcohols to precipitate the bicyclo[2.2.2]octane-1,4-dicarboxylic acid, followed by recrystallization.

Introduction of the Amino Group and Protection

The amino substituent at the 4-position is introduced by reductive amination or amination of appropriate bicyclo[2.2.2]octane intermediates:

  • Reductive amination of bicyclo[2.2.2]octane aldehyde or ketone intermediates with methylamine or related amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride is a preferred method.

  • The benzyloxycarbonyl (Cbz) protecting group is introduced by reacting the amino group with benzyloxycarbonyl chloride or via carbamate formation under mild conditions to protect the amine functionality during subsequent synthetic steps.

  • Typical reaction conditions for reductive amination include inert solvents like dichloromethane, temperatures ranging from 0 °C to ambient, and reaction times from 0.5 to 3 hours.

  • Alternative amide coupling methods can also be used where the amino-protected intermediate is coupled with carboxylic acid derivatives under standard peptide coupling conditions.

Representative Synthetic Scheme Overview

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Oxidation 1,4-dimethylene cyclohexane, transition metal catalyst (Co, Ru), oxidizing agent Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
2 Esterification Alcohol (e.g., methanol), acid catalyst (H2SO4, HCl, Sn/Ti complexes) or heat Bicyclo[2.2.2]octane diester
3 Reductive amination Aldehyde intermediate, methylamine, NaBH(OAc)3 or NaBH3CN, CH2Cl2, 0–25 °C 4-(Methylamino)bicyclo[2.2.2]octane derivative
4 Amino protection (Cbz) Benzyloxycarbonyl chloride, base (e.g., triethylamine), solvent 4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Detailed Research Findings and Notes

  • The oxidation of 1,4-dimethylene cyclohexane to bicyclo[2.2.2]octane derivatives requires careful control of acid concentration and temperature; fuming sulfuric acid (>96%) at room temperature is effective for selective oxidation.

  • Transition metal catalysts such as cobalt or ruthenium complexes facilitate hydroformylation and oxidation steps, improving yields and selectivity.

  • Reductive amination with sodium triacetoxyborohydride is favored due to its mildness and selectivity, minimizing side reactions and over-reduction.

  • The benzyloxycarbonyl protecting group is stable under acidic and neutral conditions but can be removed by hydrogenolysis, allowing for further downstream modifications.

  • Purification of intermediates and final products is typically achieved by recrystallization from aqueous acidic or basic solutions or by chromatographic methods.

Summary Table of Key Parameters

Parameter Typical Conditions/Values Notes
Oxidation temperature 25–150 °C Higher acid concentration lowers temp needed
Acid concentration >90% sulfuric acid (fuming sulfuric acid) Essential for high yield
Reductive amination temp 0 to 25 °C Ambient temperature preferred
Reducing agents Sodium triacetoxyborohydride, NaBH3CN Selective for imine reduction
Protection reagent Benzyloxycarbonyl chloride (Cbz-Cl) Requires base for neutralization
Solvents Dichloromethane, alcohols, water Solvent choice influences reaction rate
Purification Recrystallization, chromatography Ensures high purity of final compound

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1NaOH, THF, 0°C to rt69–91%
2S-phenyl benzenethiosulfonate, THF60–62%

How is the structure of this compound validated post-synthesis?

Basic Research Question
Structural confirmation relies on spectroscopic and analytical methods :

  • NMR spectroscopy :
    • 1^1H NMR identifies protons on the bicyclic scaffold and substituents (e.g., benzyloxycarbonyl methyl groups).
    • 13^{13}C NMR confirms carbonyl (C=O) and quaternary carbons .
  • IR spectroscopy : Detects characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ or [M–H]^- ions) .

What functional groups dictate reactivity, and how are they exploited in derivatization?

Basic Research Question
Key reactive groups:

Carboxylic acid : Forms esters, amides, or salts via activation (e.g., EDC/HOBt coupling).

Benzyloxycarbonyl (Cbz) group : Protects amines; removable via hydrogenolysis or acidic conditions .

Bicyclic scaffold : Steric hindrance influences regioselectivity in substitutions .

Methodological Tip : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C) to minimize side reactions .

How do computational studies predict substituent effects on acidity?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates substituent-induced changes in acidity. For 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids:

  • Isodesmic reactions : Compare acidities relative to the parent compound.
  • Key finding : Substituent effects in the anion are 8x stronger than in the neutral acid, with linear correlations to C-X bond dipoles .

Q. Table 2: Calculated vs. Experimental Acidity (ΔGacid_{\text{acid}})

Substituent (X)ΔGacid_{\text{acid}} (calc., kJ/mol)ΔGacid_{\text{acid}} (exp., kJ/mol)
-NH2_212901285
-Cl13151312
-CN13381335

Standard deviation: 1.1 kJ/mol .

How can researchers resolve discrepancies between experimental and computational acidity data?

Advanced Research Question
Discrepancies arise from:

Solvent effects : Gas-phase calculations vs. solution-phase experiments (e.g., water dielectric constant) .

Conformational flexibility : Assumed rigid bicyclic scaffold in calculations vs. minor real-world distortions.

Q. Resolution strategies :

  • Include implicit solvation models (e.g., PCM) in DFT.
  • Validate with experimental pKa_a measurements in controlled solvents .

What methodologies assess substituent effects on biological activity?

Advanced Research Question
For therapeutic applications (e.g., MDM2 inhibition ):

Structure-activity relationship (SAR) : Synthesize analogs with varied substituents and test binding affinity.

Crystallography : Resolve ligand-protein complexes (e.g., MDM2-p53 binding pocket) to identify critical interactions .

Kinetic assays : Measure IC50_{50} values in cell-based models to correlate substituent electronic effects with potency.

Case Study : Bicyclo[2.2.2]octane derivatives with electron-withdrawing groups (e.g., -Cl) enhance MDM2 binding by 10-fold vs. electron-donating groups .

How are reaction conditions optimized for derivative synthesis?

Advanced Research Question
Critical parameters include:

  • Temperature : Lower temps (0–5°C) reduce side reactions in esterifications .
  • Catalyst : Cu-catalyzed C-H functionalization improves regioselectivity for aliphatic carboxylic acids .
  • Purification : Flash chromatography (hexane/EtOAc gradients) resolves bicyclic intermediates from byproducts .

Q. Table 3: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp0–25°C+15–20%
Solvent PolarityTHF > DCM+10%
Catalyst Loading5 mol% CuI+25%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

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